Laureth-2 benzoate

Description

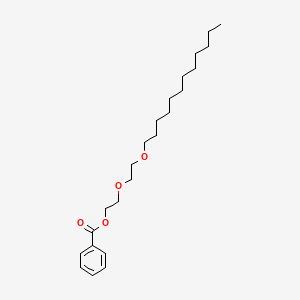

Structure

2D Structure

Properties

CAS No. |

56992-68-8 |

|---|---|

Molecular Formula |

C23H38O4 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

2-(2-dodecoxyethoxy)ethyl benzoate |

InChI |

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-14-17-25-18-19-26-20-21-27-23(24)22-15-12-11-13-16-22/h11-13,15-16H,2-10,14,17-21H2,1H3 |

InChI Key |

OAHKIYOTXOCPNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Laureth-2 Benzoate

Laureth-2 Benzoate (B1203000) (CAS No. 56992-68-8) is a synthetic ester formed from the reaction of Laureth-2 and benzoic acid.[1][2] It functions as a lightweight, non-oily emollient, skin-conditioning agent, and solubilizer in various cosmetic and personal care formulations.[1] Its chemical stability over a wide pH range and compatibility with numerous surfactant types make it a versatile ingredient.[1] This guide provides a detailed overview of its synthesis, purification, and analytical characterization for researchers and professionals in drug development and cosmetic science.

Synthesis of Laureth-2 Benzoate

The synthesis of this compound is a two-stage process involving the initial synthesis of its precursor, Laureth-2, followed by its esterification with benzoic acid.

Precursor Synthesis: Ethoxylation of Lauryl Alcohol

Laureth-2 is not a single compound but a mixture of polyoxyethylene lauryl ethers.[1] It is produced through the ethoxylation of lauryl alcohol (1-dodecanol). This process involves the ring-opening polymerization of ethylene (B1197577) oxide onto the lauryl alcohol substrate.[1] The reaction is typically conducted at elevated temperatures (120–180 °C) and pressures (1–10 bar) using a basic catalyst, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).[1] The numerical designation '2' in Laureth-2 refers to the average number of repeating ethylene oxide units in the molecule.[3][4]

Esterification Pathways

The primary method for synthesizing this compound is the esterification of the terminal hydroxyl group of Laureth-2 with the carboxyl group of benzoic acid. Several pathways can be employed.

This is the most common and industrially relevant method for producing this compound.[1] It is an acid-catalyzed condensation reaction.

Reaction: Laureth-2 + Benzoic Acid ⇌ this compound + Water

The mechanism involves the protonation of the benzoic acid's carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of Laureth-2.[1][5] To drive the equilibrium towards the product, the water formed during the reaction is typically removed, for example, by azeotropic distillation with a solvent like xylene.[5][6]

To achieve faster and often irreversible reactions, more reactive derivatives of benzoic acid can be used. These methods often avoid the need to remove water but may introduce other challenges, such as corrosive by-products.

-

Benzoyl Chloride: This highly reactive acyl chloride reacts rapidly with Laureth-2. The reaction generates corrosive hydrochloric acid (HCl), which must be neutralized with an acid scavenger (e.g., a tertiary amine like pyridine).[1]

-

Benzoic Anhydride: This reagent reacts with Laureth-2 to yield the desired ester and one equivalent of benzoic acid as a by-product, which can be recovered.[1]

Transesterification is an alternative route where an existing ester, typically a simple alkyl ester like methyl benzoate or ethyl benzoate, reacts with Laureth-2 in the presence of a catalyst.[7][8] This method is advantageous when the starting acid is difficult to handle or when trying to avoid water formation.[7]

Reaction: Methyl Benzoate + Laureth-2 ⇌ this compound + Methanol

Catalysts for transesterification can be acidic or basic, with heterogeneous catalysts like zeolites, ion-exchange resins, and certain metal compounds (e.g., zinc or titanium-based) being preferred for their ease of separation and reusability.[7][9][10]

Diagram: Synthesis Pathway of this compound

Caption: Chemical synthesis route for this compound.

Experimental Protocols

Protocol for Fischer-Speier Esterification

This protocol describes a general laboratory-scale synthesis.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus connected to a condenser.

-

Charging Reactants: To the flask, add Laureth-2 (1.0 mole equivalent), benzoic acid (1.1 to 1.5 mole equivalent to drive the reaction), and an appropriate solvent for azeotropic distillation (e.g., toluene (B28343) or xylene).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) (e.g., 0.5-2% by weight of reactants).[5]

-

Reaction: Heat the mixture to reflux (typically 140-220°C, depending on the solvent and pressure).[5][9] Continuously collect the water-solvent azeotrope in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected or by using analytical techniques like Thin Layer Chromatography (TLC) or HPLC.

-

Reaction Completion: Once the theoretical amount of water has been collected or the reaction shows no further conversion, cool the mixture to room temperature.

Protocol for Purification

This protocol outlines the steps to purify the crude product from the esterification reaction.

-

Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Neutralization: Dilute the crude ester with an immiscible organic solvent (e.g., ethyl acetate). Wash the solution with a weak alkaline solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize and remove unreacted benzoic acid and the acid catalyst.[9] Repeat the washing until the aqueous layer is no longer acidic.

-

Water Wash: Wash the organic layer with deionized water or brine to remove any remaining salts and base.[9]

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filtration and Concentration: Filter off the drying agent.[11] Remove the solvent from the filtrate via rotary evaporation to yield the purified this compound.

-

Decolorization (Optional): If the product is colored, it can be further refined by treatment with activated carbon followed by filtration.[9]

-

Deodorization (Optional): For high-purity applications, residual volatile impurities can be removed by techniques like nitrogen stripping.[12]

Quantitative Data Summary

Data for benzoic acid esterification varies based on substrates and catalysts. The following table summarizes typical conditions found in related literature, which can serve as a starting point for optimizing this compound synthesis.

Table 1: Representative Reaction Conditions for Benzoic Acid Esterification

| Parameter | Value/Range | Catalyst | Notes | Source |

|---|---|---|---|---|

| Temperature | 160 - 250 °C | Metal-containing (e.g., Titanates) | Step-wise temperature increase is sometimes employed. | [9],[11] |

| 140 °C | H₂SO₄, p-TSA, etc. | Reaction performed under vacuum with azeotropic distillation. | [5],[6] | |

| 75 °C | Deep Eutectic Solvent (DES) | High conversion (88.3%) achieved with ethanol. | [13] | |

| Molar Ratio | Acid:Alcohol from 1:1 to 3:1 | Metal-containing | An excess of acid is often used to maximize alcohol conversion. | [9],[11] |

| Catalyst Amount | 0.01 - 1% by weight | Metal-containing | Typically a small percentage of the total reaction mass. | [9] |

| Reaction Time | 3 - 10 hours | Various | Dependent on temperature, catalyst, and desired conversion. | [9],[14] |

| Yield | >85% | Pd/C (Transesterification) | Yield of vinyl benzoate via transesterification. | [14] |

| | 88.7% | Zinc Acetate (Transesterification) | Yield for 2-ethylhexyl benzoate from methyl benzoate. |[10] |

Purification and Quality Control

Ensuring the purity of this compound is critical, especially for its use in regulated industries. The primary impurities of concern are unreacted starting materials, catalysts, and potential by-products from the ethoxylation process, such as 1,4-dioxane.[1][2]

Analytical Characterization Methods

A combination of chromatographic and spectroscopic techniques is used to confirm the structure and quantify the purity of the final product.

Table 2: Analytical Methods for Characterization and Purity Assessment

| Technique | Purpose | Typical Conditions & Observations | Source |

|---|---|---|---|

| HPLC | Quantitative analysis of the main component and detection of non-volatile impurities (e.g., unreacted benzoic acid). | Reversed-phase column (e.g., C18); Mobile phase typically a gradient of acetonitrile (B52724) and acidified water; UV detection. | [1],[15],[16] |

| GC-MS | Detection of volatile and semi-volatile impurities, including residual solvents and potential by-products like 1,4-dioxane. | Capillary column suitable for semi-polar compounds; Mass spectrometry for definitive identification. | [16] |

| NMR (¹H, ¹³C) | Definitive structural elucidation and confirmation of the ester linkage. | Expected ¹H NMR signals for the lauryl alkyl chain, ethoxy linkers, and the benzoate aromatic ring. | [1] |

| FTIR | Functional group analysis. | Presence of a strong carbonyl (C=O) stretch for the ester group (approx. 1720 cm⁻¹) and C-O stretches for the ether linkages. | N/A |

Diagram: Purification and Analysis Workflow

Caption: General workflow for the purification and quality control of this compound.

Conclusion

The synthesis of this compound is predominantly achieved through the well-established Fischer-Speier esterification of Laureth-2 and benzoic acid. Alternative methods, such as using activated benzoic acid derivatives or transesterification, offer process advantages in specific contexts. A multi-step purification process involving neutralization, washing, drying, and optional adsorption steps is crucial to remove impurities and achieve the high quality required for its intended applications. Rigorous analytical quality control, primarily using HPLC for purity and NMR for structural confirmation, ensures the final product meets specifications. This guide provides a foundational framework for the synthesis, purification, and analysis of this compound for scientific and industrial purposes.

References

- 1. This compound [benchchem.com]

- 2. ewg.org [ewg.org]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]

- 10. WO2007065758A1 - Process for producing menthyl benzoate - Google Patents [patents.google.com]

- 11. data.epo.org [data.epo.org]

- 12. Purification in Cosmetics | Sophim [sophim.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. pjoes.com [pjoes.com]

- 16. Preservative Content Analysis: Techniques And Applications - Blogs - News [alwsci.com]

physicochemical properties of Laureth-2 benzoate

An In-depth Technical Guide to the Physicochemical Properties of Laureth-2 Benzoate (B1203000)

Introduction

Laureth-2 Benzoate (CAS No: 56992-68-8) is a synthetic ester formed through the reaction of Laureth-2 with benzoic acid.[1] Laureth-2 itself is a polyoxyethylene ether of lauryl alcohol, containing an average of two ethylene (B1197577) oxide units.[2] This compound functions as a lightweight, non-oily emollient, skin-conditioning agent, and solubilizer in various research and cosmetic formulations.[1] Its molecular structure, combining a lipophilic alkyl chain, a short hydrophilic ethoxylated portion, and an aromatic benzoate group, imparts unique solubility and sensory characteristics. This guide provides a detailed overview of its chemical identity, physicochemical properties, synthesis, and relevant analytical methodologies for researchers and formulation scientists.

Chemical Identity and Structure

This compound is characterized by a well-defined chemical structure, though the laureth portion represents a small distribution of ethoxylation lengths averaging two units.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| INCI Name | This compound |

| CAS Number | 56992-68-8[1] |

| Molecular Formula | C₂₃H₃₈O₄[1][3] |

| Molecular Weight | 378.55 g/mol [3] |

| IUPAC Name | 2-(2-dodecoxyethoxy)ethyl benzoate[1] |

| Canonical SMILES | CCCCCCCCCCCCOCCOCCOC(=O)C1=CC=CC=C1[1][3][4] |

| InChI Key | OAHKIYOTXOCPNI-UHFFFAOYSA-N[1][3][4] |

Physicochemical Properties

This compound is valued for its physical state and stability. While extensive experimental data is not widely published, its properties can be inferred from its structure and data on its precursors. It is a lightweight liquid that serves as an effective emollient and spreading agent.[1] It is known to be chemically stable over a broad pH range and is compatible with a wide array of non-ionic, anionic, and cationic surfactants.[1]

Table 2: Summary of Physicochemical Data for this compound and its Precursor

| Property | Value | Notes |

|---|---|---|

| Appearance | Non-oily, lightweight liquid[1] | For this compound. |

| Solubility | Poorly soluble in water; Soluble in low aliphatic alcohols (e.g., methanol (B129727), ethanol).[5][6] | Data for the precursor, Laureth-2. The benzoate moiety increases hydrophobicity. |

| Predicted XlogP | 7.4 | Computational prediction for this compound, indicating high lipophilicity.[4] |

| Stability | Stable over a wide pH range; Resistant to hard water.[1] | For this compound. |

| Density (Laureth-2) | ~0.905 g/mL at 20°C[5] | Data for the precursor, Laureth-2. |

| Solidification Point (Laureth-2) | ~0°C[5] | Data for the precursor, Laureth-2. |

| HLB Value (Laureth-2) | 6.2[5] | Hydrophilic-Lipophilic Balance for the precursor, Laureth-2. |

Synthesis and Characterization Workflow

The production and analysis of this compound follow a logical chemical and analytical workflow, beginning with its precursors and concluding with structural and purity verification.

Caption: Synthesis and Characterization Workflow for this compound.

Experimental Protocols

The characterization of this compound relies on standard analytical techniques in organic chemistry. Below are generalized protocols for key methods.

Protocol 1: Purity and Quantitative Analysis via High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a primary technique for assessing the purity and quantifying this compound in complex matrices.[1][7]

-

System Preparation: An HPLC system equipped with a UV detector, autosampler, and column oven is used. A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically employed.[7]

-

Mobile Phase: A gradient elution is often necessary to separate the target analyte from precursors and impurities. A common mobile phase system consists of Acetonitrile (Solvent A) and 0.1% aqueous formic acid (Solvent B).[7] The gradient may run from a lower to a higher concentration of Acetonitrile over 20-30 minutes to elute compounds of varying polarity.

-

Standard Preparation: A stock solution of high-purity this compound reference standard is prepared in a suitable solvent like methanol or acetonitrile. A calibration curve is generated by preparing a series of dilutions (e.g., 1-100 µg/mL).

-

Sample Preparation: The sample matrix (e.g., a cosmetic cream) is prepared using extraction techniques. Ultrasound-assisted extraction (UAE) with methanol is an effective method for solid or viscous samples.[7] The extract is filtered through a 0.45 µm syringe filter before injection.

-

Analysis: The prepared sample is injected into the HPLC system. The UV detector is set to a wavelength appropriate for the benzoate chromophore (typically around 230 nm).

-

Quantification: The peak area of this compound in the sample chromatogram is compared against the calibration curve to determine its concentration. Purity is assessed by the relative area of the main peak compared to any impurity peaks.

Protocol 2: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for the unambiguous structural confirmation of organic molecules like this compound by mapping its hydrogen (¹H) and carbon (¹³C) frameworks.[1]

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution is transferred to a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

The sample is placed in the NMR spectrometer (e.g., 400 MHz or higher).

-

A standard one-dimensional proton spectrum is acquired.

-

Expected signals include: aromatic protons from the benzoate ring (multiplets in the ~7.4-8.1 ppm range), protons on the carbons adjacent to the ester and ether linkages (in the ~3.6-4.5 ppm range), the aliphatic lauryl chain protons (~0.8-1.6 ppm range), and a characteristic triplet for the terminal methyl group (~0.88 ppm).[1]

-

-

¹³C NMR Acquisition:

-

A one-dimensional carbon spectrum (e.g., using a broadband proton-decoupled pulse sequence) is acquired.

-

Expected signals include: the ester carbonyl carbon (~166 ppm), aromatic carbons (~128-133 ppm), ether carbons (~60-70 ppm), and the aliphatic lauryl chain carbons (~14-32 ppm).[1]

-

-

Data Processing and Interpretation: The acquired spectra are processed (Fourier transform, phase correction, and baseline correction). The chemical shifts, integration (for ¹H), and multiplicities of the signals are analyzed to confirm that the structure is consistent with that of 2-(2-dodecoxyethoxy)ethyl benzoate.

Computational Modeling Workflow

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable molecular geometry and electronic structure of a compound.[1]

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Laureth-2 Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of Laureth-2 benzoate (B1203000), a synthetic ester valued in various research and formulation applications for its emollient and solubilizing properties.

Molecular Structure

Laureth-2 benzoate is the ester of benzoic acid and Laureth-2.[1] Laureth-2 is a polyoxyethylene ether of lauryl alcohol, with the "2" in its name signifying an average of two ethylene (B1197577) oxide units.[2] Consequently, commercial this compound is typically a mixture of molecules with varying ethoxy chain lengths. The synthesis of this compound is generally achieved through a Fischer-Speier esterification, an acid-catalyzed reaction between Laureth-2 and benzoic acid.[3]

The fundamental structure consists of a hydrophobic lauryl chain, a short, flexible polyethylene (B3416737) glycol linker, and an aromatic benzoate group. This amphiphilic nature underpins its utility as an emollient and solubilizer.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-(2-dodecoxyethoxy)ethyl benzoate[4] |

| CAS Number | 56992-68-8[3][5] |

| Molecular Formula | C₂₃H₃₈O₄[3][5] |

| SMILES | CCCCCCCCCCCCOCCOCCOC(=O)c1ccccc1[4][5] |

| InChIKey | OAHKIYOTXOCPNI-UHFFFAOYSA-N[5] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various formulations. A summary of its key quantitative data is presented below.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 378.55 g/mol [5] |

| Predicted XlogP | 7.4[4] |

| Appearance | Non-oily, lightweight liquid[3] |

Molecular Conformation

The molecular conformation of this compound is characterized by a high degree of flexibility. The lauryl chain and the diethylene glycol linker possess numerous single bonds, allowing for a wide range of possible conformations in solution.

Due to this flexibility, determining a single, stable conformation for this compound is challenging. For its precursor, Laureth-2, 3D conformer generation is disallowed in some databases due to its flexible nature.[6] This inherent flexibility is a key feature of the molecule, contributing to its liquid state and emollient properties.

Computational Approaches to Conformation Analysis:

Given the absence of detailed experimental data on the solid-state conformation, computational methods are the primary tools for investigating the conformational landscape of this compound.

-

Molecular Mechanics (MM): MM methods can be employed to perform conformational searches and identify low-energy conformers. These methods are computationally less expensive and suitable for exploring the vast conformational space of such a flexible molecule.

-

Density Functional Theory (DFT): For more accurate energy calculations and geometry optimization of the identified low-energy conformers, DFT methods can be utilized.[3] This quantum mechanical approach provides insights into the electronic structure and preferred geometries of the molecule.[3]

A logical workflow for the computational analysis of this compound's conformation is depicted below.

Experimental Protocols for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound.[3]

-

¹H NMR: Would provide information on the different proton environments, allowing for the identification of signals from the lauryl chain's terminal methyl group, the methylene (B1212753) groups of the alkyl and ethoxy chains, and the aromatic protons of the benzoate group.[3]

-

¹³C NMR: Would reveal the number of unique carbon environments, confirming the presence of the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the lauryl and ethoxy moieties.[3]

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments would be instrumental in establishing the connectivity between different parts of the molecule, thus confirming the overall structure.

Mass Spectrometry (MS):

Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation patterns, providing further structural confirmation. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the characteristic functional groups present in this compound. Key vibrational bands would include:

-

C=O stretching of the ester group.

-

C-O stretching of the ester and ether linkages.

-

Aromatic C=C stretching of the benzoate ring.

-

Aliphatic C-H stretching of the lauryl and ethoxy chains.

The general experimental workflow for the structural characterization of this compound is outlined in the diagram below.

Molecular Structure Visualization

The following diagram illustrates the general molecular structure of this compound.

References

Solubility Profile of Laureth-2 Benzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-2 benzoate (B1203000) is a non-oily, lightweight emollient and solubilizer frequently utilized in the cosmetic and pharmaceutical industries.[1] Its chemical structure, an ester of benzoic acid and Laureth-2 (the polyethylene (B3416737) glycol ether of lauryl alcohol), imparts desirable sensory properties and functional characteristics to formulations.[2] A thorough understanding of its solubility in various organic solvents is critical for formulators to ensure product stability, efficacy, and aesthetic appeal. This technical guide provides a comprehensive overview of the solubility profile of Laureth-2 benzoate, including detailed experimental protocols for its determination.

Data Presentation: Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in a selection of organic solvents. It is important to note that these are predictive assessments based on the chemical nature of the compound. For precise formulation work, experimental determination of quantitative solubility is strongly recommended using the protocols outlined in the subsequent section.

| Solvent | Chemical Class | Predicted Solubility |

| Ethanol | Alcohol | Soluble |

| Isopropanol | Alcohol | Soluble |

| Propylene Glycol | Glycol | Soluble |

| Isododecane | Hydrocarbon | Soluble |

| Cyclomethicone | Silicone | Soluble |

| Caprylic/Capric Triglyceride | Ester | Soluble |

| Acetone | Ketone | Soluble |

Experimental Protocols: Determination of Solubility

The most widely accepted method for determining the solubility of a substance is the isothermal shake-flask method, which is also the basis for OECD Guideline 105 for water solubility.[7][8][9][10][11] This method involves agitating an excess amount of the solute in the solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

Protocol: Isothermal Shake-Flask Method for Organic Solvents

1. Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

2. Materials and Apparatus:

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Glass flasks or vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

3. Procedure:

-

Preparation:

-

Set the orbital shaker to the desired temperature (e.g., 25 °C).

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

-

Equilibration:

-

Add an excess amount of this compound to a flask containing a known volume of the organic solvent. An excess is ensured when undissolved this compound remains visible.

-

Seal the flasks and place them in the temperature-controlled orbital shaker.

-

Agitate the flasks at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the flasks from the shaker and allow them to stand undisturbed to let the undissolved this compound settle.

-

To further separate the undissolved portion, centrifuge the samples at a high speed.

-

Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved micro-droplets.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration standards.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

-

The analysis should be performed in triplicate for each solvent.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the calibration standards.

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the solubility of this compound in the organic solvent by accounting for the dilution factor. The solubility is typically expressed in grams per 100 grams of solvent or g/L.

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. specialchem.com [specialchem.com]

- 4. Laureth-2 - PCC Group Product Portal [products.pcc.eu]

- 5. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. oecd.org [oecd.org]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. filab.fr [filab.fr]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

Technical Guide: Determination of the Critical Micelle Concentration of Laureth-2 Benzoate in Aqueous Solutions

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a specific, experimentally determined Critical Micelle Concentration (CMC) value for Laureth-2 benzoate (B1203000) in aqueous solutions has not been published. This guide, therefore, provides a comprehensive framework for the experimental determination of this value, outlining the most appropriate methodologies and protocols for a non-ionic surfactant of its predicted characteristics.

Introduction to Laureth-2 Benzoate

This compound is a non-ionic surfactant, an ester formed from the reaction of benzoic acid and Laureth-2. Laureth-2 itself is a polyoxyethylene ether of lauryl alcohol, indicating it has a hydrophilic polyethylene (B3416737) glycol chain (an average of two ethylene (B1197577) oxide units) and a hydrophobic lauryl (C12) alkyl chain. This amphiphilic structure is responsible for its surface-active properties and its ability to self-assemble in solution. Understanding the CMC is crucial as it dictates the concentration at which these molecules form micelles, a phenomenon that profoundly impacts formulation properties such as solubilization, emulsification, and drug delivery potential.

The Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant in a solution above which aggregates, known as micelles, begin to form.[1] Below the CMC, surfactant molecules exist predominantly as monomers, which can align at interfaces, reducing surface or interfacial tension.[2] Once the CMC is reached, the interface becomes saturated with monomers, and any further addition of the surfactant leads to the spontaneous formation of micelles in the bulk of the solution.[3] This transition is marked by abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and the spectral properties of incorporated fluorescent probes.[4]

Predicted Physicochemical Properties Relevant to CMC Determination

While specific data for this compound is unavailable, we can infer properties from its constituent parts, Laureth-2 and benzoic acid.

| Property | Predicted Characteristic for this compound | Relevance to CMC Determination |

| Ionic Nature | Non-ionic | The head group does not ionize in an aqueous solution. This makes the conductivity method less suitable due to the lack of significant change in charge carriers upon micellization.[2] |

| Solubility | Expected to be poorly soluble in water, forming cloudy solutions.[2][5] | The concentration range for CMC determination must be carefully selected to stay within the solubility limit to avoid precipitation. |

| Hydrophobicity | The presence of the C12 lauryl chain and the benzoate group contributes to its hydrophobic character. | The hydrophobicity of the tail is a primary driving force for micellization. |

| HLB (for Laureth-2) | The Hydrophilic-Lipophilic Balance (HLB) for the Laureth-2 precursor is approximately 6.2.[5] | This low HLB value suggests a tendency to form water-in-oil emulsions, but it will still form micelles in an aqueous solution at a specific concentration. |

Experimental Protocols for CMC Determination

Given that this compound is a non-ionic surfactant, surface tensiometry and fluorescence spectroscopy are the most recommended and reliable methods for determining its CMC.[4]

Surface Tensiometry

Principle: This is a primary and widely used method for CMC determination.[2] The surface tension of a surfactant solution decreases as the concentration of surfactant monomers increases and they adsorb at the air-water interface.[6] Once the CMC is reached and micelles form, the monomer concentration remains relatively constant, leading to a plateau where the surface tension no longer changes significantly with increasing total surfactant concentration.[3] The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.[2]

Apparatus:

-

Digital Tensiometer (utilizing Wilhelmy plate or du Noüy ring method)

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath or jacketed vessel

Reagents:

-

High-purity this compound

-

Deionized or Milli-Q water (with a surface tension of ~72 mN/m at 25°C)

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mM) in deionized water. Gentle heating or sonication may be required to aid dissolution, but the solution should be returned to the target experimental temperature before use.

-

Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC. A logarithmic dilution series is often efficient.

-

Calibrate the tensiometer with deionized water at the desired experimental temperature (e.g., 25°C).

-

For each dilution, measure the surface tension. Ensure the Wilhelmy plate or du Noüy ring is thoroughly cleaned and flamed (if platinum) between measurements to remove any residual surfactant.

-

Allow each measurement to equilibrate until a stable surface tension reading is obtained.

-

Record the surface tension for each concentration.

Data Analysis:

-

Plot the measured surface tension (γ) on the y-axis against the logarithm of the this compound concentration (log C) on the x-axis.

-

The resulting plot will typically show two linear regions: a steeply declining portion at low concentrations and a nearly horizontal plateau at high concentrations.

-

The CMC is determined from the intersection of the two lines extrapolated from these linear regions.[2]

Fluorescence Spectroscopy using a Hydrophobic Probe

Principle: This method utilizes a fluorescent probe, such as pyrene (B120774), whose spectral properties are sensitive to the polarity of its microenvironment.[7] In an aqueous solution below the CMC, pyrene resides in a polar (water) environment. Above the CMC, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles.[8] This change in the microenvironment causes a distinct shift in the pyrene fluorescence emission spectrum. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the emission spectrum is particularly sensitive to polarity. A sharp decrease in the I₁/I₃ ratio indicates the formation of micelles.[5]

Apparatus:

-

Fluorometer or fluorescence spectrophotometer

-

Quartz cuvettes

-

Precision analytical balance

-

Volumetric flasks and micropipettes

Reagents:

-

High-purity this compound

-

Deionized or Milli-Q water

-

Pyrene (fluorescent probe)

-

Spectroscopic grade methanol (B129727) or acetone (B3395972) (for pyrene stock solution)

Procedure:

-

Prepare a stock solution of pyrene in methanol or acetone (e.g., 1 mM).

-

Prepare a series of this compound solutions in deionized water, spanning a range of concentrations.

-

To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., ~1 µM) to avoid excimer formation. The final concentration of the organic solvent should be minimal (<1%).

-

Allow the solutions to equilibrate for a period (e.g., 1-2 hours) in the dark to ensure complete partitioning of the pyrene.

-

Set the excitation wavelength on the fluorometer to approximately 334 nm.[5]

-

Record the fluorescence emission spectrum for each sample from approximately 350 nm to 450 nm.

-

Identify the intensities of the first (I₁, ~372 nm) and third (I₃, ~383 nm) vibronic peaks.[5]

Data Analysis:

-

Calculate the intensity ratio I₁/I₃ for each this compound concentration.

-

Plot the I₁/I₃ ratio on the y-axis against the logarithm of the this compound concentration (log C) on the x-axis.

-

The plot will show a sigmoidal curve. The CMC is typically determined from the midpoint of the transition in this curve, which can be found using the maximum of the first derivative of the curve.

Visualizations

Caption: The process of micellization in an aqueous solution.

Caption: Experimental workflow for CMC determination by surface tensiometry.

References

- 1. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. kruss-scientific.com [kruss-scientific.com]

- 7. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

Spectroscopic Characterization of Laureth-2 Benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Laureth-2 benzoate (B1203000), a synthetic ester of benzoic acid and Laureth-2. Due to its properties as a lightweight emollient and solubilizer, Laureth-2 benzoate is of significant interest in various research and formulation contexts.[1][2][3][4] This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and confirmation of this compound.

Molecular Structure and Properties

This compound is the ester formed from the reaction of benzoic acid with Laureth-2, a polyoxyether of lauryl alcohol. The "2" in Laureth-2 indicates an average of two ethylene (B1197577) oxide units in the molecule.[1] The resulting compound, with the molecular formula C₂₃H₃₈O₄ and a molecular weight of approximately 378.55 g/mol , is a non-oily, lightweight liquid.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic frameworks.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons in the benzoate ring, the ethoxy groups, and the lauryl chain.

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.05 | Doublet | 2H | Aromatic (ortho-protons of benzoate) |

| ~7.55 | Triplet | 1H | Aromatic (para-proton of benzoate) |

| ~7.45 | Triplet | 2H | Aromatic (meta-protons of benzoate) |

| ~4.50 | Triplet | 2H | -C(=O)O-CH₂- |

| ~3.85 | Triplet | 2H | -O-CH₂-CH₂-O-C(=O)- |

| ~3.70 | Multiplet | 4H | -O-CH₂-CH₂-O- |

| ~3.55 | Triplet | 2H | Lauryl -CH₂-O- |

| ~1.65 | Multiplet | 2H | Lauryl -CH₂-CH₂-O- |

| ~1.25 | Multiplet | 18H | Lauryl -(CH₂)₉- |

| ~0.88 | Triplet | 3H | Lauryl -CH₃ |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Chemical Shift (ppm) | Assignment |

| ~166.5 | Ester Carbonyl (C=O) |

| ~133.0 | Aromatic (para-carbon of benzoate) |

| ~130.0 | Aromatic (ipso-carbon of benzoate) |

| ~129.5 | Aromatic (ortho-carbons of benzoate) |

| ~128.4 | Aromatic (meta-carbons of benzoate) |

| ~71.0 | Lauryl -CH₂-O- |

| ~70.5 | Ethoxy -CH₂- groups |

| ~69.0 | Ethoxy -CH₂- groups |

| ~64.0 | Ester -CH₂-O(C=O)- |

| ~31.9 - ~22.7 | Lauryl -(CH₂)ₙ- |

| ~14.1 | Lauryl -CH₃ |

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra of a liquid sample like this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the internal standard.

Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of an ester functional group, aromatic and aliphatic C-H bonds, and C-O ether linkages.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium | C-H stretch | Aromatic (Benzoate Ring) |

| 2950-2850 | Strong | C-H stretch | Aliphatic (Lauryl & Ethoxy Chains) |

| 1740-1720 | Strong | C=O stretch | Ester |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic (Benzoate Ring) |

| 1300-1200 | Strong | C-O stretch | Ester Linkage |

| 1150-1050 | Strong | C-O stretch | Ether (Ethoxy Chains) |

Experimental Protocol for FTIR Spectroscopy

A common and convenient method for analyzing liquid samples like this compound is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[6]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).[6]

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Acquire a background spectrum to account for atmospheric and crystal absorbances.[6]

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.[6]

-

Spectrum Acquisition: Initiate the sample scan. The instrument will pass an infrared beam through the sample. To improve the signal-to-noise ratio, an average of multiple scans (e.g., 16-32) is typically collected.[6]

-

Data Analysis: The resulting spectrum, displayed as absorbance or transmittance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands.[6]

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with an appropriate solvent to remove any sample residue.[6]

Caption: FTIR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

For this compound (C₂₃H₃₈O₄), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 378.5 g/mol ).[5] High-resolution mass spectrometry would provide a more precise mass, confirming the elemental composition.

Expected Fragmentation Patterns:

-

Loss of the alkoxy group: Cleavage of the ester bond can lead to the loss of the lauryl ethoxy group.

-

Cleavage of ether bonds: Fragmentation can occur at the C-O bonds of the ethoxy units.

-

Formation of a benzoyl cation: A prominent peak at m/z 105, corresponding to the [C₆H₅CO]⁺ ion, is expected.

-

Loss of benzoic acid: A neutral loss of benzoic acid (122 Da) may also be observed.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable ionization techniques for a molecule like this compound. The following is a general protocol for ESI-MS.

Instrumentation: A mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography (LC) system for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

The solvent should be compatible with the mobile phase if using LC-MS.

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through an LC system.

-

The sample is nebulized and ionized in the ESI source.

-

The generated ions are transferred into the mass analyzer.

-

The mass analyzer separates the ions based on their m/z ratio.

-

A mass spectrum is generated by detecting the ions.

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information and confirm the presence of key functional groups.

Caption: Mass Spectrometry Fragmentation Pathways.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the compound's fragmentation behavior. The combination of these techniques is essential for the unambiguous identification and quality control of Lauret-2 benzoate in research and industrial applications.

References

In Vitro Toxicological Profile of Laureth-2 Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laureth-2 Benzoate (B1203000) is an ester of benzoic acid and laureth-2, serving various functions in cosmetic formulations, including as a skin-conditioning agent and emollient.[1][2] This technical guide provides a comprehensive overview of the methodologies required to establish a complete in vitro toxicological profile for Laureth-2 Benzoate. While specific quantitative toxicity data for this compound is not extensively available in the public domain, this document outlines the standard, internationally recognized in vitro assays that form the basis of a thorough safety assessment for cosmetic ingredients. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed alkyl benzoates as a group and concluded them to be safe in their present practices of use and concentration, noting that available data indicates they are not genotoxic.[2][3] This guide will detail the experimental protocols for key toxicological endpoints, including cytotoxicity, genotoxicity, and irritation, in line with OECD guidelines.

Toxicological Endpoints and Data Presentation

A comprehensive in vitro safety assessment of this compound would involve evaluating several key toxicological endpoints. The following tables summarize the essential assays and the nature of the data that would be generated.

Table 1: Cytotoxicity Data

| Assay | Cell Line(s) | Endpoint | Illustrative Result for a Similar Compound (e.g., Methyl Benzoate) |

| Neutral Red Uptake (NRU) | HaCaT (Keratinocytes), HDFa (Fibroblasts) | IC50 (Concentration inhibiting 50% of cell viability) | ~10.9 mM in HEK293 cells[4] |

| MTT Assay | HaCaT, HDFa | IC50 | Data not available |

Table 2: Genotoxicity Data

| Assay | Test System | Endpoint | Expected Outcome for Alkyl Benzoates |

| Bacterial Reverse Mutation Test (Ames Test) - OECD 471 | Salmonella typhimurium strains | Mutagenicity | Non-mutagenic[2][3] |

| In Vitro Mammalian Cell Micronucleus Test - OECD 487 | Human Lymphocytes or CHO cells | Clastogenicity, Aneugenicity | Non-genotoxic[2][3] |

Table 3: Irritation Potential Data

| Assay | Test System | Endpoint | Classification |

| Reconstructed Human Epidermis (RhE) Test - OECD 439 | EpiDerm™, EpiSkin™ | Cell Viability | Prediction of Skin Irritation (Irritant or Non-Irritant) |

| Bovine Corneal Opacity and Permeability (BCOP) Test - OECD 437 | Bovine Corneas | Opacity and Permeability | Prediction of Eye Irritation (Irritant or Non-Irritant) |

Experimental Protocols

Detailed methodologies for key in vitro assays are crucial for the accurate assessment of this compound's toxicological profile.

Cytotoxicity: Neutral Red Uptake (NRU) Assay (OECD GD 129)

The NRU assay is a widely used method to assess the cytotoxicity of a substance by measuring the viability of cells after exposure.

-

Cell Culture: Human keratinocytes (e.g., HaCaT) are cultured in a 96-well plate until they form a confluent monolayer.

-

Exposure: The culture medium is replaced with various concentrations of this compound dissolved in a suitable vehicle, alongside positive (e.g., Sodium Dodecyl Sulfate) and negative (vehicle) controls. The cells are incubated for a defined period (e.g., 24 hours).

-

Neutral Red Staining: After exposure, the cells are washed and incubated with a medium containing neutral red, a vital dye that accumulates in the lysosomes of viable cells.

-

Dye Extraction and Quantification: The cells are then washed, and the incorporated dye is extracted using a destaining solution. The absorbance of the extracted dye is measured using a spectrophotometer, which is proportional to the number of viable cells.

-

Data Analysis: The IC50 value is calculated from the dose-response curve, representing the concentration of this compound that reduces cell viability by 50% compared to the negative control.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test is a widely used method for identifying substances that can cause gene mutations.

-

Test Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These strains have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.[5]

-

Exposure: The bacterial strains are exposed to various concentrations of this compound, along with positive and negative controls, on a minimal agar (B569324) plate with a small amount of histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.

Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method provides an in vitro model for assessing the skin irritation potential of chemicals.[6]

-

Test System: Commercially available reconstructed human epidermis models (e.g., EpiDerm™, EpiSkin™) are used. These are three-dimensional tissue constructs that mimic the biochemical and physiological properties of the human epidermis.[7]

-

Exposure: A defined amount of this compound is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are also tested. The exposure period is typically 60 minutes.

-

Incubation: After exposure, the tissues are rinsed and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Cell viability is determined by the MTT assay, where viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) precipitate. The amount of formazan produced is measured spectrophotometrically.

-

Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant.[6]

Visualizations: Workflows and Pathways

Visual representations of experimental processes and potential molecular interactions provide a clearer understanding of the toxicological assessment.

Caption: General Experimental Workflow for In Vitro Toxicity Testing.

Caption: Conceptual Diagram of a Cellular Toxicity Pathway.

Conclusion

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. Safety assessment of alkyl benzoates as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. View Attachment [cir-reports.cir-safety.org]

- 4. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Everything you always wanted to know about in vitro toxicology for cosmetics [cosmeticsbusiness.com]

- 6. iivs.org [iivs.org]

- 7. In-Vitro Toxicology Testing Of Cosmetics | Consumer Product Testing Company [cptclabs.com]

Biodegradation Pathway of Laureth-2 Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-2 Benzoate (B1203000) is a non-ionic surfactant, an ester formed from the reaction of benzoic acid with Laureth-2, which is a polyethylene (B3416737) glycol ether of lauryl alcohol.[1][2][3] Its amphiphilic nature makes it a versatile ingredient in various formulations, valued for its emulsifying, and solubilizing properties. Understanding the environmental fate and biodegradation of such compounds is of paramount importance. This technical guide provides an in-depth overview of the predicted biodegradation pathway of Laureth-2 Benzoate, based on the known metabolic routes of its constituent chemical moieties. The guide also outlines relevant experimental protocols for assessing its biodegradability and presents a framework for the analytical quantification of its degradation.

Hypothesized Biodegradation Pathway

The biodegradation of this compound is predicted to occur in a stepwise manner, commencing with the cleavage of the ester linkage, followed by the independent degradation of the resulting benzoic acid and Laureth-2 molecules. This pathway is supported by extensive literature on the microbial degradation of esters, aromatic compounds, and polyethylene glycols.[4][5]

Step 1: Ester Hydrolysis

The initial and rate-limiting step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by non-specific esterases, such as carboxylesterases and lipases, which are ubiquitous in the environment and are produced by a wide range of microorganisms.[6] This hydrolysis yields two primary metabolites: Benzoic Acid and Laureth-2 (2-(2-dodecoxyethoxy)ethanol).

dot

Step 2: Biodegradation of Benzoic Acid

Benzoic acid is a well-studied aromatic carboxylic acid, and its biodegradation pathways are well-established under both aerobic and anaerobic conditions.

-

Aerobic Pathway: Under aerobic conditions, benzoic acid is typically hydroxylated to form catechol. The aromatic ring of catechol is then cleaved by dioxygenases, leading to the formation of intermediates that enter the central metabolic pathways, such as the Krebs cycle, ultimately being mineralized to carbon dioxide and water.[7][8][9][10] An alternative aerobic "hybrid" pathway involves the activation of benzoate to benzoyl-CoA, which then undergoes dearomatization and ring cleavage.[7]

-

Anaerobic Pathway: In the absence of oxygen, benzoic acid is first activated to benzoyl-CoA. The aromatic ring is then reduced and subsequently cleaved, leading to the formation of aliphatic compounds that are further metabolized to products like acetate (B1210297) and succinate.[7][8]

dot

Step 3: Biodegradation of Laureth-2

Laureth-2 is a type of alcohol ethoxylate, which is a class of non-ionic surfactants known to be biodegradable. The degradation of the Laureth-2 molecule proceeds via the oxidation of the terminal alcohol group and subsequent cleavage of the ether linkages.

-

Aerobic Pathway: The terminal primary alcohol group of Laureth-2 is oxidized first to an aldehyde and then to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively. This is followed by the cleavage of the ether bond, releasing a molecule of ethylene (B1197577) glycol and a shorter lauryl alcohol ethoxylate. This process, known as terminal ether cleavage, repeats, progressively shortening the ethoxylate chain. The resulting lauryl alcohol and ethylene glycol are readily metabolized by a wide range of microorganisms.[1][8][11]

-

Anaerobic Pathway: Under anaerobic conditions, polyethylene glycols can be metabolized through a process analogous to diol dehydratase activity.[8]

dot

Experimental Protocols for Biodegradation Assessment

To experimentally validate the biodegradation of this compound, standardized testing protocols should be employed. The following outlines a general experimental workflow based on established methods for assessing the biodegradability of surfactants.[10][12]

3.1. Ready Biodegradability Testing (e.g., OECD 301 Series)

These tests provide an indication of the potential for rapid and complete biodegradation in an aerobic environment. The CO2 Headspace Test (OECD 301B) or the Closed Bottle Test (OECD 301D) are commonly used.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, or a mixed microbial culture from soil or surface water.

-

Test Substance: this compound as the sole source of organic carbon.

-

Test Conditions: A defined mineral medium, controlled temperature (e.g., 20-25°C), and aerobic conditions.

-

Measurement: The extent of biodegradation is determined by measuring the amount of CO2 produced or the amount of O2 consumed over a 28-day period.

-

Pass Level: For a substance to be considered "readily biodegradable," it must achieve at least 60% of the theoretical maximum CO2 production or O2 consumption within a 10-day window during the 28-day test.

3.2. Primary Biodegradation Testing

This type of testing focuses on the disappearance of the parent surfactant molecule, indicating a loss of its surface-active properties.

-

Methodology: A river water die-away test or a similar aqueous test system can be used.[13]

-

Analysis: The concentration of this compound is monitored over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Endpoint: The time required to achieve a certain percentage of primary biodegradation (e.g., >80%) is determined.

3.3. Metabolite Identification

To confirm the proposed biodegradation pathway, the identification of key intermediates is crucial.

-

Sample Collection: Samples are taken at various time points from the biodegradation test systems.

-

Sample Preparation: Extraction of the parent compound and its metabolites from the aqueous matrix, often using solid-phase extraction (SPE).

-

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector can be used to quantify the disappearance of this compound and the appearance of benzoic acid.[14][15]

-

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify volatile and semi-volatile metabolites after derivatization.[16][17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the identification and structural elucidation of non-volatile metabolites, providing molecular weight and fragmentation data.[18][19][20]

-

dot

Quantitative Data Summary

While no specific quantitative data for the biodegradation of this compound was found in the public domain, data for analogous non-ionic surfactants can provide a useful reference. The following tables summarize typical biodegradation data that could be expected from experimental studies.

Table 1: Expected Ready Biodegradability Data for this compound (OECD 301B)

| Time (days) | % Biodegradation (CO2 Evolution) |

| 0 | 0 |

| 7 | 15 - 25 |

| 14 | 40 - 60 |

| 21 | 65 - 85 |

| 28 | > 60 |

Table 2: Expected Primary Biodegradation Data for this compound (River Water Die-Away Test)

| Time (days) | % Primary Biodegradation |

| 0 | 0 |

| 3 | 20 - 40 |

| 7 | 60 - 80 |

| 14 | > 90 |

Table 3: Hypothetical Metabolite Concentrations During Biodegradation

| Time (days) | This compound (mg/L) | Benzoic Acid (mg/L) | Laureth-2 (mg/L) |

| 0 | 100 | 0 | 0 |

| 3 | 50 | 25 | 35 |

| 7 | 10 | 5 | 10 |

| 14 | < 1 | < 1 | < 1 |

Note: The data presented in these tables are hypothetical and intended for illustrative purposes only. Actual experimental results may vary depending on the specific test conditions and microbial inoculum.

Conclusion

The biodegradation of this compound is anticipated to proceed through a well-defined pathway involving an initial ester hydrolysis followed by the aerobic or anaerobic degradation of the resulting benzoic acid and Laureth-2 moieties. This predicted pathway is based on established metabolic routes for similar chemical structures. Experimental verification using standardized biodegradation tests and advanced analytical techniques is necessary to confirm this pathway and to quantify the rate and extent of its degradation in various environmental compartments. The information presented in this guide provides a robust framework for researchers and professionals to design and interpret studies on the environmental fate of this compound.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. How to accurately assess surfactant biodegradation-impact of sorption on the validity of results - PMC [pmc.ncbi.nlm.nih.gov]

- 3. secure.ipex.eu [secure.ipex.eu]

- 4. researchgate.net [researchgate.net]

- 5. Biodegradation of the phthalates and their esters by bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbial Degradation of Polyethylene Glycols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microbial degradation of polyethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. eur-lex.europa.eu [eur-lex.europa.eu]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. pjoes.com [pjoes.com]

- 14. Primary Biodegradation of Commercial Fatty-Alcohol Ethoxylate Surfactants: Characteristic Parameters [digibug.ugr.es]

- 15. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biodegradability of nonionic surfactants: Screening test for predicting rate and ultimate biodegradation | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analytical Approaches to Metabolomics and Applications to Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Surface Activity and Interfacial Tension of Laureth-2 Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laureth-2 benzoate (B1203000) is a non-ionic surfactant valued in various formulations for its emulsifying, solubilizing, and emollient properties. Understanding its behavior at interfaces is critical for optimizing its performance in complex systems such as emulsions, suspensions, and drug delivery vehicles. This technical guide provides a comprehensive overview of the principles governing the surface activity and interfacial tension of Laureth-2 benzoate. Due to the limited availability of specific experimental data for this compound in the public domain, this guide leverages data from structurally similar laureth compounds (ethoxylated fatty alcohols) to illustrate key concepts and provide expected performance benchmarks. Detailed experimental protocols for characterizing these properties are also presented to facilitate further research.

Introduction to this compound

This compound is the ester of benzoic acid and Laureth-2, which is the polyethylene (B3416737) glycol ether of lauryl alcohol containing an average of two ethylene (B1197577) oxide units. Its chemical structure combines a hydrophobic lauryl chain (C12) and a relatively short, hydrophilic polyoxyethylene chain, capped with a benzoate group. This amphiphilic nature drives its accumulation at interfaces, leading to a reduction in surface and interfacial tension.

The presence of the benzoate group is expected to modify the hydrophilic-lipophilic balance (HLB) of the molecule compared to a simple Laureth-2, potentially influencing its solubility and interfacial packing.

Surface Activity and Critical Micelle Concentration (CMC)

Surfactants like this compound reduce the surface tension of a liquid by adsorbing at the liquid-air interface. As the concentration of the surfactant increases, the surface tension decreases until it reaches a plateau. The concentration at which this plateau begins is known as the Critical Micelle Concentration (CMC). Above the CMC, the surfactant molecules self-assemble into micelles in the bulk phase.

Table 1: Surface Properties of Representative Fatty Alcohol Ethoxylates at 25°C

| Surfactant (INCI Name) | Alkyl Chain | Ethylene Oxide Units (average) | CMC (mM) | Surface Tension at CMC (mN/m) |

|---|---|---|---|---|

| Deceth-3 | C10 | 2.6 | 0.6589 | 46.6 |

| Deceth-6 | C10 | 6 | 0.8446 | 44.7 |

| Laureth-11 + Myreth-11 | C12-14 | 11 | 0.0409 | 38.7 |

| Ceteareth-11 + Steareth-11 | C16-18 | 11 | 0.0064 | 36.2 |

Data sourced from a study on commercial fatty-alcohol ethoxylate surfactants.[1]

Based on the trends observed with similar non-ionic surfactants, this compound is expected to exhibit a CMC and a corresponding reduction in surface tension, making it an effective wetting and foaming agent.

Interfacial Tension

Interfacial tension is the force that exists at the interface between two immiscible liquids, such as oil and water. Surfactants reduce this tension by adsorbing at the oil-water interface, which is crucial for the formation and stability of emulsions. The effectiveness of a surfactant in reducing interfacial tension depends on its chemical structure, the nature of the oil and aqueous phases, temperature, and the presence of other components.

Non-ionic surfactants like laureth compounds are known to be effective at reducing the interfacial tension between water and various oils. The addition of a benzoate group to Laureth-2 may enhance its affinity for certain oil phases, potentially leading to a greater reduction in interfacial tension compared to its non-benzoylated counterpart.

Experimental Protocols

To facilitate the characterization of this compound or other surfactants, detailed methodologies for two key experiments are provided below.

Measurement of Surface Tension using the Du Noüy Ring Method

The Du Noüy ring method is a widely used technique for measuring the static surface tension of liquids.

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is directly related to the surface tension of the liquid.

Apparatus:

-

Tensiometer with a platinum-iridium ring

-

Sample vessel

-

Temperature control unit

Procedure:

-

Preparation: Thoroughly clean the platinum-iridium ring with a suitable solvent (e.g., ethanol (B145695) or acetone) and then flame it to red heat to remove any organic contaminants. Ensure the sample vessel is also clean.

-

Sample Preparation: Prepare a series of aqueous solutions of this compound at different concentrations.

-

Measurement: a. Place the sample solution in the vessel and allow it to reach thermal equilibrium. b. Immerse the ring in the solution. c. Slowly raise the ring towards the surface. As the ring passes through the interface, it will pull up a meniscus of the liquid. d. Continue to raise the ring until the liquid lamella breaks. The tensiometer will record the maximum force exerted on the ring just before detachment. e. The surface tension is calculated from this maximum force, taking into account the dimensions of the ring and applying a correction factor.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the break point in the curve.

Measurement of Interfacial Tension using the Pendant Drop Method

The pendant drop method is a versatile optical technique for measuring interfacial tension.

Principle: The shape of a drop of one liquid suspended in another immiscible liquid is determined by the balance between the interfacial tension and gravity. By analyzing the shape of the drop, the interfacial tension can be calculated using the Young-Laplace equation.

Apparatus:

-

Pendant drop tensiometer with a high-resolution camera

-

Syringe with a needle

-

Cuvette for the continuous phase

-

Light source

-

Image analysis software

Procedure:

-

Sample Preparation: Prepare the two immiscible phases (e.g., an aqueous solution of this compound and an oil phase).

-

Measurement: a. Fill the cuvette with the continuous phase (e.g., the aqueous solution). b. Fill the syringe with the dispersed phase (e.g., the oil). c. Form a pendant drop of the dispersed phase at the tip of the needle, submerged in the continuous phase. d. Capture a high-resolution image of the drop.

-

Data Analysis: The software analyzes the profile of the drop and fits it to the Young-Laplace equation to calculate the interfacial tension.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Relationship between surfactant concentration and surface tension.

Caption: Experimental workflow for the Du Noüy ring method.

Caption: Experimental workflow for the pendant drop method.

Conclusion

This compound, as a non-ionic surfactant, is anticipated to be an effective agent for reducing both surface and interfacial tension. While specific quantitative data for this compound remains to be published, analysis of structurally related laureth compounds provides valuable insights into its expected performance. The methodologies and principles outlined in this guide offer a robust framework for researchers and formulation scientists to characterize the surface activity of this compound and to harness its properties in the development of advanced products. Further experimental investigation is encouraged to establish a precise quantitative profile of this versatile ingredient.

References

The Interaction of Laureth-2 Benzoate with Biological Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laureth-2 benzoate (B1203000) is a cosmetic ingredient that functions as a skin-conditioning agent and emollient.[1][2] As an ester of benzoic acid and Laureth-2, a polyoxyethylene ether of lauryl alcohol, its interaction with biological membranes is of interest for understanding its efficacy and safety profile.[3] This technical guide synthesizes the available information on Laureth-2 benzoate and related compounds to provide a comprehensive overview of its likely interactions with biological membranes. Due to a lack of direct studies on this compound, this guide extrapolates from the known properties of its constituent molecules and similar non-ionic surfactants to propose mechanisms of action and suggest relevant experimental protocols.

Chemical Properties and Structure

This compound is the ester of benzoic acid and Laureth-2.[3] Laureth-2 itself is a non-ionic surfactant produced by the ethoxylation of lauryl alcohol, with an average of two ethylene (B1197577) oxide units.[4] This structure imparts both lipophilic (lauryl and benzoate groups) and hydrophilic (polyoxyethylene chain) properties to the molecule, making it surface-active.

Postulated Interactions with Biological Membranes

Based on the behavior of similar non-ionic surfactants and its chemical structure, the interaction of this compound with biological membranes can be conceptualized through the following mechanisms:

-

Insertion into the Lipid Bilayer: The lipophilic lauryl and benzoate moieties are expected to partition into the hydrophobic core of the lipid bilayer. The more hydrophilic polyoxyethylene chain would likely reside near the membrane-water interface.

-

Alteration of Membrane Fluidity: The insertion of this compound molecules between phospholipids (B1166683) can disrupt the ordered packing of the lipid acyl chains. This may lead to an increase in membrane fluidity, which can affect the function of membrane-bound proteins.

-

Increased Membrane Permeability: Disruption of the lipid packing can create transient pores or defects in the membrane, leading to increased permeability to ions and small molecules.[5] Non-ionic surfactants have been shown to alter membrane permeability.[5]

-

Micelle Formation and Membrane Solubilization at High Concentrations: Above its critical micelle concentration (CMC), this compound, like other surfactants, would be expected to form micelles. These micelles can solubilize lipids and membrane proteins, leading to membrane disruption.[5]

Quantitative Data

| Compound | Test | Organism | Result | Reference |

| Laureth-2 | Acute Oral Toxicity (LD50) | Rat | > 2,000 mg/kg | [6] |

| Laureth-2 | Acute Dermal Toxicity (LD50) | Rabbit | > 2,000 mg/kg | [6] |

| Laureth-2 | Skin Irritation | No irritant effect | [6] | |

| Laureth-2 | Eye Irritation | No irritant effect | [6] |

Experimental Protocols

To investigate the interaction of this compound with biological membranes, the following experimental protocols are proposed. These are standard methods used to characterize the effects of chemical compounds on lipid bilayers.

Membrane Fluidity Assay using Fluorescence Anisotropy

This technique measures changes in the rotational mobility of a fluorescent probe embedded in a lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Protocol:

-

Prepare Large Unilamellar Vesicles (LUVs):

-

Prepare a lipid film of a desired composition (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) in a round-bottom flask.

-